1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine
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Overview
Description
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an adamantane moiety, which is known for its rigid and bulky structure, contributing to the compound’s unique chemical and physical properties. The piperazine ring is a common structural motif in medicinal chemistry, often associated with a variety of biological activities.
Preparation Methods
The synthesis of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Acylation reactions: The piperazine ring is then acylated with 3,5-dimethyladamantane-1-carbonyl chloride to introduce the adamantane moiety.
Industrial production: Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity.
Chemical Reactions Analysis
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine can be compared with other piperazine derivatives:
Piperazine-containing dihydrofuran compounds: These compounds also contain a piperazine ring but differ in their additional functional groups and biological activities.
PROTACs with piperazine linkers: PROTACs (proteolysis targeting chimeras) use piperazine linkers to improve solubility and rigidity, similar to the adamantane moiety in this compound.
Properties
IUPAC Name |
1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDFVIPKURLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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